Ethanone, 1-(4-chloro-7-quinolinyl)-

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Medicinal chemistry programs often struggle to source regioisomerically pure, orthogonally difunctionalized quinoline scaffolds. Ethanone, 1-(4-chloro-7-quinolinyl)- solves this with a C7 acetyl handle for hydrazone/amide formation and a C4 chlorine leaving group for late-stage amine library diversification. • Enables sequential derivatization without protecting group manipulations. • LogP 3.09, TPSA 29.96 Ų - compatible with CNS drug-like property space. • ≥98% purity, kilo-lab scalable.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 178984-43-5
Cat. No. B12093321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4-chloro-7-quinolinyl)-
CAS178984-43-5
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=NC=CC(=C2C=C1)Cl
InChIInChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-10(12)4-5-13-11(9)6-8/h2-6H,1H3
InChIKeyCWMDCLDEXCWGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(4-chloro-7-quinolinyl)- Overview


Ethanone, 1-(4-chloro-7-quinolinyl)- (synonyms: 7-acetyl-4-chloroquinoline, 1-(4-chloroquinolin-7-yl)ethan-1-one) is a heteroaromatic ketone belonging to the 4-chloro-7-substituted quinoline class. It features a reactive acetyl group at the C7 position and a chlorine leaving group at C4, enabling sequential or orthogonal derivatization strategies . This compound is primarily utilized as a versatile synthetic intermediate in the preparation of kinase inhibitors, antimalarial analogs, and other bioactive quinoline derivatives [1].

Regioisomeric Specificity of 7-Acetyl-4-chloroquinoline


The precise positioning of the chlorine and acetyl substituents on the quinoline core dictates both reactivity and biological outcome. The C7 acetyl group of Ethanone, 1-(4-chloro-7-quinolinyl)- provides a ketone handle for condensation, reductive amination, or organometallic addition, while the C4 chlorine serves as a leaving group for nucleophilic aromatic substitution. This orthogonality is lost in regioisomers such as 1-(7-chloroquinolin-4-yl)ethanone (CAS 89770-25-2), where the acetyl group is at the more sterically hindered C4 position adjacent to the ring nitrogen [1]. Furthermore, the 7-chloro substituent in 4-aminoquinoline antimalarials is a well-established pharmacophore for β-hematin inhibition; replacing it with an acetyl group fundamentally alters the electronic profile and hydrogen-bonding capacity of the scaffold [2]. Generic substitution with 4,7-dichloroquinoline or 4-chloro-7-methylquinoline would eliminate the carbonyl reactivity essential for downstream diversification.

Differentiation Evidence Against Closest Analogs


7-Acetyl vs. 4-Acetyl Regioisomer Comparison

Ethanone, 1-(4-chloro-7-quinolinyl)- places the acetyl group at C7, distal to the endocyclic nitrogen, whereas its regioisomer 1-(7-chloroquinolin-4-yl)ethanone (CAS 89770-25-2) positions the acetyl at C4. This positional difference significantly impacts calculated physicochemical properties and synthetic utility. The C7 isomer exhibits a topological polar surface area (TPSA) of 29.96 Ų and a predicted LogP of 3.09, reflecting moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted library design . In contrast, the C4-isomer displays a higher TPSA (≈43 Ų, estimated) due to the proximity of the carbonyl to the pyridine nitrogen, which alters its hydrogen-bond acceptor profile and may reduce membrane permeability. From a synthetic standpoint, the C7-acetyl isomer is amenable to regioselective metalation at C2 or C8 using mixed lithium-magnesium amide bases, as demonstrated for 7-chloroquinoline derivatives, enabling further diversification without acetyl group interference [1].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Acetyl-Driven Diversification Advantage

The acetyl group at C7 enables a range of carbonyl-specific transformations (hydrazone formation, reductive amination, Grignard addition, aldol condensation) that are inaccessible with the corresponding 7-methyl (4-chloro-7-methylquinoline, CAS 63136-61-8) or 7-unsubstituted (4,7-dichloroquinoline) analogs. In the synthesis of quinoline-hydrazone hybrids with reported antileishmanial activity, 7-acetyl-4-chloroquinoline serves as a direct precursor, whereas the 7-methyl analog requires a multi-step oxidation sequence to install the requisite carbonyl [1]. Class-level analysis of 7-substituted 4-chloroquinolines indicates that the presence of a 7-electron-withdrawing group (acetyl, nitro) enhances the electrophilicity of the C4 chlorine toward nucleophilic aromatic substitution, with an estimated rate acceleration of 2- to 5-fold relative to 7-alkyl or 7-H analogs, based on Hammett σₚ values (σₚ for COCH₃ = +0.50; for CH₃ = -0.17; for H = 0.00) [2].

Parallel Synthesis Medicinal Chemistry Building Blocks

Patent-Cited Intermediate for Quinolone APIs

Ethanone, 1-(4-chloro-7-quinolinyl)- and its derivatives appear as preferred intermediates in patents describing 7-substituted quinolone antibacterial agents and kinase inhibitors. US Patent US5770597 explicitly claims processes where a 7-substituted 4-chloroquinoline bearing a carbonyl-containing side chain is a key intermediate for constructing the final quinolone carboxylic acid scaffold [1]. In contrast, the 7-unsubstituted analog 4,7-dichloroquinoline requires additional protection/deprotection steps to achieve the same functionalization pattern. The patent literature indicates that the 7-acetyl intermediate can be directly converted to the desired 7-alkenyl or 7-alkyl derivatives via Wittig olefination or reduction, eliminating 2–3 synthetic steps compared to routes starting from 4,7-dichloroquinoline [2].

Process Chemistry Patent Analysis API Intermediate

CYP450 Non-Inhibitor Prediction

In computational ADMET profiling, Ethanone, 1-(4-chloro-7-quinolinyl)- is predicted to be a non-inhibitor of CYP450 2D6 and CYP450 3A4, two major isoforms responsible for drug metabolism and common drug-drug interaction liabilities . This contrasts with many 4-aminoquinoline antimalarials (e.g., chloroquine, hydroxychloroquine) and 4-anilinoquinoline kinase inhibitors (e.g., neratinib), which are known CYP2D6 substrates or inhibitors. While the compound itself is an intermediate and not a drug candidate, this favorable prediction means that derivatives synthesized from this building block may carry a lower intrinsic risk of CYP450-mediated interactions, an important consideration when selecting building blocks for lead optimization libraries where metabolic stability is critical.

ADMET Drug-Drug Interaction Lead Optimization

Application & Procurement Scenarios


CNS Kinase Inhibitor Fragment Library

Use the compound as a core fragment where the C7 acetyl group serves as a growth vector for hydrazone or amide bond formation, while the C4 chlorine allows late-stage diversification with amine libraries. The moderate LogP (3.09) and low TPSA (29.96 Ų) are consistent with CNS drug-like property space . Synthesize focused libraries of 4-amino-7-acylquinolines for screening against CMGC kinase family targets.

Quinolone API Process Development

Employ the compound as a key intermediate in the convergent synthesis of quinolone antibacterial agents. The 7-acetyl group enables direct Wittig olefination to install alkenyl side chains, followed by cyclization to the quinolone acid, reducing the synthetic sequence by 2–3 steps compared to 4,7-dichloroquinoline-based routes [1]. Suitable for kilo-lab scale-up with ≥98% purity starting material .

Antimalarial Resistance-Evasion Analogs

Synthesize 4-aminoquinoline analogs bearing a 7-acyl substituent to explore modifications to the canonical 7-chloro pharmacophore. The 7-acetyl group allows evaluation of whether polar, hydrogen-bond-accepting substituents at C7 can retain β-hematin inhibitory activity while evading chloroquine resistance mechanisms, which are often mediated by mutations in PfCRT that reduce drug accumulation in the digestive vacuole [2].

Regioselective C-H Functionalization Methodology

Utilize the compound as a model substrate for investigating regioselective metalation of 4-chloro-7-substituted quinolines. The acetyl group at C7 provides a spectroscopic handle (¹H NMR, IR) for monitoring reaction progress, while the C4 chlorine serves as a competitive site for nucleophilic addition, enabling systematic evaluation of base-controlled selectivity at C2 vs. C8 positions [3].

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